![molecular formula C18H22N2O B14380860 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol CAS No. 90125-75-0](/img/structure/B14380860.png)
4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol: is a complex organic compound that features a piperidine ring substituted with a phenyl group and a pyridin-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of Pyridin-2-yl Ethyl Group: This step often involves nucleophilic substitution reactions where the pyridin-2-yl ethyl group is attached to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Phenylpiperidine: Similar structure but lacks the pyridin-2-yl ethyl group.
1-(2-Pyridinyl)piperidine: Contains the pyridin-2-yl group but lacks the phenyl group.
4-Hydroxy-4-phenylpiperidine: Similar but without the pyridin-2-yl ethyl group.
Uniqueness: 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol is unique due to the presence of both the phenyl and pyridin-2-yl ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and drug development.
Properties
CAS No. |
90125-75-0 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-phenyl-1-(2-pyridin-2-ylethyl)piperidin-4-ol |
InChI |
InChI=1S/C18H22N2O/c21-18(16-6-2-1-3-7-16)10-14-20(15-11-18)13-9-17-8-4-5-12-19-17/h1-8,12,21H,9-11,13-15H2 |
InChI Key |
WQEGZLNMGGRGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
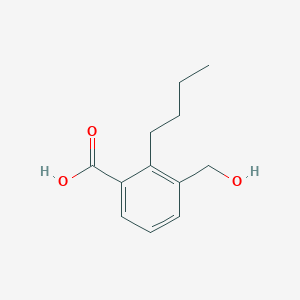

![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
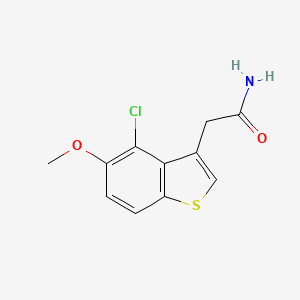
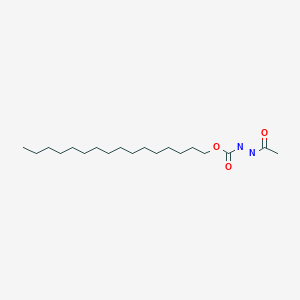
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
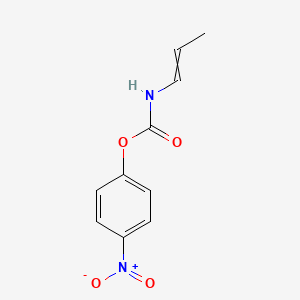
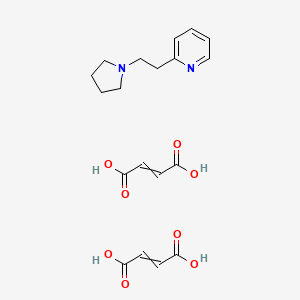
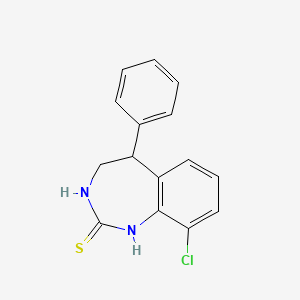
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
